Pseudosmilagenin

Description

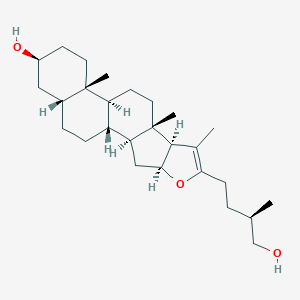

Structure

2D Structure

3D Structure

Properties

CAS No. |

11005-21-3 |

|---|---|

Molecular Formula |

C27H44O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol |

InChI |

InChI=1S/C27H44O3/c1-16(15-28)5-8-23-17(2)25-24(30-23)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16,18-22,24-25,28-29H,5-15H2,1-4H3/t16-,18-,19+,20-,21+,22+,24+,25+,26+,27+/m1/s1 |

InChI Key |

IQDKIMJGXXRZGR-HUEIYZRMSA-N |

SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |

Isomeric SMILES |

CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)CC[C@@H](C)CO |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |

Synonyms |

Pseudosmilagenin |

Origin of Product |

United States |

Methodologies for Extraction and Isolation of Pseudosmilagenin from Natural Sources

Conventional Extraction Techniques

Conventional extraction methods are foundational to natural product chemistry. These techniques, while sometimes less efficient in terms of time and solvent consumption than modern methods, are still widely used due to their simplicity and effectiveness. nih.goviau.ir

Maceration

Maceration is a simple and widely used extraction process that involves soaking plant material in a solvent at room temperature. groupeberkem.comwisdomlib.org The process allows the solvent to soften and break down the plant's cell walls, releasing the desired chemical constituents. aoteahealth.com This technique is particularly suitable for compounds that may be sensitive to heat. mdpi.com

The effectiveness of maceration depends on several factors, including the choice of solvent, the duration of soaking, and the particle size of the plant material. wisdomlib.orgmdpi.com Solvents are chosen based on their ability to dissolve the target compound, with ethanol (B145695), methanol (B129727), and water-alcohol mixtures being common choices. e3s-conferences.org The plant material is typically soaked for a period ranging from a few hours to several days or even weeks, with occasional agitation to enhance the extraction process. thedoublestrainer.comuobasrah.edu.iq While maceration is a straightforward method, its primary drawbacks are the lengthy extraction time and lower efficiency compared to other techniques. aoteahealth.com

Table 1: Research Findings on Maceration for Phytochemical Extraction

| Plant Source | Solvent(s) | Key Findings |

| Passiflora caerulea L., Physalis peruviana L., Solanum muricatum Aiton | Acetone (B3395972), Ethanol, Methanol, Water | Acetone was the most effective solvent for maceration, yielding the highest extraction percentages. Maceration was particularly effective for extracting flavonoids, with ethanol and acetone being the optimal solvents. nih.gov |

| Hazelnut shells | Various, including maceration | Maceration was one of the methods used to extract phenolic compounds which were then evaluated for antioxidant effects. mdpi.com |

| Arctium lappa L. root and Polygonum aviculare L. grass | Water, 50% Ethanol | The ethanolic extract of Arctium lappa L. root obtained through maceration showed the highest content of phenolic compounds. iau.ir |

Percolation

Percolation is a continuous extraction process where a solvent is slowly passed through a column of powdered plant material. mdpi.comyoutube.com The term "percolation" itself means "to pass through". youtube.com This method is more efficient than maceration as it involves the continuous replacement of the saturated solvent with fresh solvent, promoting a more complete extraction of the desired compounds. e3s-conferences.orgyoutube.com

The process begins with moistening the powdered drug with the solvent, a step known as imbibition, which allows the plant material to swell. youtube.com The moistened material is then packed into a percolator, and the solvent is added to the top. youtube.comgoogle.com The solvent flows down through the plant material, dissolving the target compounds, and the resulting solution, known as the percolate, is collected at the bottom. uobasrah.edu.iq The flow rate of the solvent is a critical parameter that must be controlled to ensure efficient extraction. e3s-conferences.org While percolation is more efficient than maceration, it can be time-consuming and require large volumes of solvent. mdpi.com

Table 2: Research Findings on Percolation for Phytochemical Extraction

| Plant Source | Solvent(s) | Key Findings |

| Cannabis | Not specified | Percolation was found to be more efficient than maceration for the extraction of total cannabidiol. mdpi.com |

| Allium sativum | Not specified | The extraction and recovery rates of phenolics were higher with percolation compared to maceration. mdpi.com |

| Grapeseed oil | Not specified | Soxhlet extraction yielded 67 volatile components, while percolation yielded 60. mdpi.com |

| Herbaceous material | Distilled water and catalyst altered water | Continuous percolation at a temperature between room temperature and about 60° C can produce a highly concentrated extract. google.com |

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a fresh portion of the solvent. uobasrah.edu.iqamglassware.com This technique is more efficient than both maceration and percolation, requiring less solvent and time. e3s-conferences.org

In this process, the solid material is placed in a thimble made of filter paper, which is then placed in the main chamber of the Soxhlet extractor. uobasrah.edu.iqdairyknowledge.in The solvent in a flask below is heated, and its vapor travels up a side tube and into a condenser, where it cools and drips down onto the plant material in the thimble. uobasrah.edu.iq Once the thimble is full, the solvent, now containing the extracted compounds, is siphoned back into the flask. amglassware.com This cycle is repeated, allowing for a thorough extraction of the target compounds. amglassware.com A significant advantage of this method is the continuous use of fresh, hot solvent, which enhances extraction efficiency. e3s-conferences.org However, the elevated temperatures can lead to the degradation of heat-sensitive compounds. nih.gove3s-conferences.org

Table 3: Research Findings on Soxhlet Extraction for Phytochemical Extraction

| Plant Source | Solvent(s) | Key Findings |

| Ganoderma lucidum (broken spore) | Methanol | Soxhlet extraction provided the highest yield of methanolic extract and total phenolic content compared to maceration and ultrasonic extraction. cabidigitallibrary.org |

| Stemona collinsiae root | 70% Ethanol | Refluxing with 70% ethanol, a process similar in principle to Soxhlet extraction, yielded the highest amount of didehydrostemofoline compared to other methods. nih.gov |

| Arctium lappa L. root and Polygonum aviculare L. grass | Water, 50% Ethanol | The ethanolic extract of Arctium lappa L. root obtained via Soxhlet extraction showed a high content of phenolic compounds. iau.ir |

Decoction and Infusion Methodologies

Decoction and infusion are traditional aqueous extraction methods. thedoublestrainer.com Decoction involves boiling the plant material, typically tougher parts like roots and bark, in water to extract heat-stable compounds. thedoublestrainer.comvinanhatrang.com The mixture is usually simmered for a specific period before being strained. thedoublestrainer.com

Infusion, on the other hand, is a gentler method suitable for more delicate plant parts like leaves and flowers. thedoublestrainer.comgrassrootsremedies.co.uk It involves steeping the plant material in hot water for a period of time, similar to making tea. aoteahealth.comthedoublestrainer.com Both methods are simple and use water as a safe and readily available solvent. grassrootsremedies.co.uk However, the high temperatures in decoction can degrade thermolabile compounds, and the efficiency of both methods can be lower than solvent-based extractions. nih.gov

Table 4: General Comparison of Decoction and Infusion

| Feature | Decoction | Infusion |

| Process | Boiling plant material in water. vinanhatrang.com | Steeping plant material in hot water. thedoublestrainer.com |

| Suitable Plant Parts | Harder parts like roots, bark, and seeds. thedoublestrainer.comvinanhatrang.com | Softer parts like leaves, flowers, and stems. thedoublestrainer.com |

| Temperature | High (boiling). vinanhatrang.com | Hot, but can also be done cold. thedoublestrainer.comgrassrootsremedies.co.uk |

| Key Advantage | Effective for extracting heat-stable compounds from tough materials. thedoublestrainer.com | Gentler method, preserving more delicate compounds. grassrootsremedies.co.uk |

Modern Extraction Techniques

To overcome the limitations of conventional methods, modern extraction techniques have been developed. These methods often offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency. nih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a relatively new technique that utilizes microwave energy to heat the solvent and plant sample, thereby accelerating the extraction process. nih.govresearchgate.net The microwave radiation causes localized heating in the plant material, leading to the rupture of cell walls and enhanced release of the target compounds into the solvent. mdpi.com

MAE offers several significant advantages over conventional methods, including a much shorter extraction time (typically 15-30 minutes), reduced solvent usage, and higher extraction rates. nih.govanton-paar.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the properties of the solvent and the plant matrix. researchgate.net This technique is considered a green technology due to its lower energy and solvent consumption. researchgate.net

Table 5: Research Findings on Microwave-Assisted Extraction (MAE)

| Plant Source | Solvent(s) | Key Findings |

| Date Seeds | Ethanol:water | Optimal MAE conditions for polyphenol extraction were found to be 46% ethanol at 62°C for 27.3 minutes, highlighting the efficiency of the method. mdpi.com |

| Ganoderma lucidum (broken spore) | Methanol, Ethanol, Water | MAE provided the highest extraction yield alongside the Soxhlet method, but in a much shorter time. cabidigitallibrary.org |

| Legume pods and seeds | Not specified | A green MAE method was optimized for the extraction of bioactive inositols, demonstrating its applicability for various compounds. researchgate.net |

| Artichoke leaves dust | Not specified | An improved and fast MAE procedure was developed for extracting high yields of natural antioxidants from this agro-industrial residue. researchgate.net |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is recognized as a green and efficient method for obtaining bioactive compounds from plant materials. mdpi.com This technique utilizes high-intensity sound waves to generate cavitation, vibration, and mixing effects within the solvent, which facilitates the release and solubilization of target compounds. mdpi.com The mechanical and thermal effects of UAE can lead to the disruption of cell walls, a reduction in particle size, and enhanced mass transfer, allowing for better solvent penetration into the plant matrix. mdpi.com

The efficiency of UAE is influenced by several factors, including the choice of solvent, extraction time, temperature, and ultrasonic power. plos.org Studies have shown that optimizing these parameters is crucial for maximizing the yield of extracted compounds. plos.org For instance, the selection of an appropriate solvent and the duration of sonication can significantly impact the phenolic content and antioxidant activity of the resulting extract. ajol.info In many cases, UAE has demonstrated higher extraction yields in shorter periods compared to conventional methods. mdpi.comscientificelectronicarchives.org

Key Parameters in Ultrasound-Assisted Extraction:

| Parameter | Description | Impact on Extraction |

| Solvent | The liquid used to dissolve the target compound. | The choice of solvent (e.g., methanol, ethanol) significantly affects the extraction yield and the profile of extracted compounds. ajol.info |

| Extraction Time | The duration of exposure to ultrasound. | Longer extraction times can lead to higher yields, but an optimal time exists beyond which the yield may not significantly increase. plos.orgajol.info |

| Temperature | The temperature of the extraction medium. | Higher temperatures can enhance solubility and diffusion rates, but may also lead to the degradation of thermally sensitive compounds. plos.org |

| Ultrasonic Power | The intensity of the ultrasound waves. | Higher power levels can increase extraction efficiency by enhancing cavitation, but excessive power may degrade the target compounds. plos.org |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly technique that employs supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. dsm-firmenich.com This state allows for high diffusivity and low viscosity, facilitating efficient penetration into the matrix material and dissolution of target compounds. scielo.br

One of the primary advantages of SFE is its selectivity. By adjusting the pressure and temperature, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds. wikipedia.org For example, at lower pressures, volatile compounds can be extracted, while higher pressures may be required for less volatile or non-volatile substances. scielo.brwikipedia.org The use of CO2 as a solvent is particularly advantageous due to its non-toxic nature, and the fact that it can be easily removed from the extract, leaving minimal solvent residue. ajgreenchem.comsitec-hp.ch

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced extraction method that utilizes solvents at elevated temperatures and pressures, below their critical points, to maintain the liquid state throughout the process. mdpi.comcsic.es These conditions alter the physicochemical properties of the solvent, leading to increased solubility of analytes, enhanced mass transfer rates, and decreased solvent viscosity and surface tension. csic.es This allows the solvent to penetrate the sample matrix more effectively, resulting in faster and more efficient extractions compared to traditional methods. mdpi.comnih.gov

A key advantage of PLE is the reduced solvent consumption and extraction time. mdpi.comnih.gov The technique is versatile, allowing for the use of a wide range of solvents, including environmentally friendly "green" solvents like water and ethanol. csic.esnih.gov The optimization of parameters such as solvent type, temperature, pressure, and extraction time is crucial for maximizing the recovery of bioactive compounds. nih.gov

Comparison of Advanced Extraction Techniques:

| Technique | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance mass transfer. mdpi.com | Fast, efficient, and relatively low cost. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as a solvent. ajgreenchem.com | High selectivity, minimal solvent residue, and environmentally friendly. ajgreenchem.comwikipedia.org |

| Pressurized Liquid Extraction (PLE) | Uses conventional solvents at elevated temperatures and pressures. mdpi.comcsic.es | Fast, efficient, and requires less solvent than traditional methods. mdpi.comnih.gov |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing Pseudosmilagenin requires further separation and purification. Chromatography is a fundamental technique for this purpose, enabling the isolation of individual components from a complex mixture. microbenotes.com

Column Chromatography (e.g., Silica (B1680970) Gel, Reverse Phase)

Column chromatography is a widely used preparative technique for purifying compounds from a mixture. chemistryviews.org In this method, the stationary phase, a solid adsorbent like silica gel or alumina, is packed into a vertical column. chemistryviews.org The crude extract is loaded onto the top of the column, and a liquid mobile phase is passed through it. microbenotes.com The separation occurs as different components of the mixture move down the column at different rates based on their affinity for the stationary and mobile phases. chemistryviews.org

The choice of stationary phase is critical; silica gel, being slightly acidic, is suitable for most compounds, while alumina, which is slightly basic, is often used for the purification of amines. chemistryviews.org The polarity of the mobile phase can be adjusted to control the elution of compounds. A less polar solvent will elute less polar compounds first, while more polar compounds will be retained more strongly by the polar stationary phase and elute later. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often employed to effectively separate complex mixtures. mit.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used to separate, identify, and quantify components in a mixture. wikipedia.org It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. wikipedia.orgbiomedpharmajournal.org

HPLC systems consist of a solvent delivery system, a sample injector, a column, a detector, and a data acquisition system. shimadzu.com The separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. wikipedia.org Common modes of HPLC include normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). wikipedia.org Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most widely used mode. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile compounds. americanpeptidesociety.org In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. americanpeptidesociety.org Separation is based on the differential partitioning of the compounds between the mobile and stationary phases. thermofisher.com

For non-volatile compounds like this compound, derivatization is often required to increase their volatility before GC analysis. americanpeptidesociety.org This chemical modification makes them suitable for vaporization without decomposition. GC is frequently coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated compounds. semanticscholar.orgnih.gov While less common for the primary purification of non-volatile compounds compared to HPLC, GC can be a valuable tool for the analysis of derivatized saponins (B1172615) and related compounds. americanpeptidesociety.org

Chiral Phase Chromatography

Chiral phase chromatography is a powerful technique for separating stereoisomers. This compound, also known as (25S)-spirostan-3β-ol, is a diastereomer of Smilagenin (B1681833), which has the (25R) configuration. Separating these 25 R/S spirostanol (B12661974) saponin (B1150181) epimers is a significant analytical challenge due to their identical chemical formula and connectivity, differing only in their three-dimensional arrangement. Conventional reversed-phase HPLC columns, such as C18, are often unable to resolve these isomeric pairs.

The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. wikipedia.orgchiralpedia.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating chiral compounds. chiralpedia.comchiraltech.com For the challenging separation of spirostanol saponin diastereomers, techniques like Supercritical Fluid Chromatography (SFC) coupled with a chiral column have proven successful. nih.gov SFC often provides superior resolution and speed compared to traditional HPLC for such separations.

Research has demonstrated that columns like the CHIRALPAK® IC, which is based on a cellulose derivative, can effectively resolve 25 R/S spirostanol saponin pairs. nih.gov The choice of mobile phase, which in SFC typically consists of supercritical carbon dioxide mixed with a co-solvent like methanol, is crucial for optimizing the separation. The principle of separation relies on the formation of transient diastereomeric complexes between the analytes and the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. wikipedia.org

Table 2: Example of Chiral SFC for Separation of 25 R/S Spirostanol Saponin Diastereomers

| Parameter | Condition | Reference |

| Chromatography Mode | Supercritical Fluid Chromatography (SFC) | |

| Chiral Stationary Phase | CHIRALPAK® IC (250 mm length) | |

| Mobile Phase | Methanol/Water (83:17) in a comparative RPLC; CO2/Methanol for SFC | |

| Detection | Evaporative Light Scattering Detector (ELSD) | |

| Result | Baseline resolution (Rs = 1.76) achieved between the 25R and 25S isomers |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from complex mixtures, such as crude plant extracts, before chromatographic analysis. thermofisher.com The method is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com SPE operates by passing a liquid sample through a solid adsorbent (the sorbent), which retains either the target analyte or the impurities based on their chemical properties.

For the isolation of this compound, a non-polar or reversed-phase SPE sorbent is typically employed. Sorbents like C18 (octadecyl-bonded silica) or polymeric materials (e.g., Oasis HLB) are common choices. nih.gov The general SPE protocol involves four main steps: windows.net

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer. This activates the stationary phase to ensure reproducible retention of the analyte. windows.net

Loading: The crude extract, dissolved in a suitable solvent, is passed through the cartridge. This compound, being a relatively non-polar compound, will adsorb onto the non-polar C18 sorbent, while highly polar impurities like sugars and salts will pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove any remaining polar interferences that may have been weakly retained.

Elution: A strong, non-polar solvent (e.g., methanol, acetonitrile, or ethyl acetate) is used to disrupt the interactions between this compound and the sorbent, eluting the purified compound from the cartridge for collection. windows.net

This "bind-elute" strategy effectively cleans up the sample, removing interferences that could compromise subsequent analysis by HPLC or GC.

Table 3: General Solid-Phase Extraction (SPE) Protocol for Sapogenin Cleanup

| Step | Purpose | Typical Solvent/Reagent |

| 1. Conditioning | To activate the sorbent for reproducible analyte retention. | Methanol followed by deionized water. |

| 2. Sample Loading | To adsorb the analyte of interest onto the sorbent. | Plant extract dissolved in an aqueous/low-percentage organic solution. |

| 3. Washing | To remove polar impurities and interferences. | Deionized water or a water/methanol mixture (e.g., 95:5 v/v). |

| 4. Elution | To recover the purified analyte from the sorbent. | Methanol, Acetonitrile, or Ethyl Acetate (B1210297). |

Optimization of Solvent Systems and Extraction Parameters for this compound

The efficiency of extracting this compound from natural sources is highly dependent on the chosen solvent system and various physical parameters. nih.gov Optimizing these factors is crucial to maximize the yield and purity of the target compound. boku.ac.at Methodologies like Response Surface Methodology (RSM) are often employed to systematically optimize extraction conditions by evaluating the effects of multiple variables simultaneously. researchgate.netactapol.netmdpi.comupm.edu.my

Key parameters that are typically optimized include:

Solvent Type and Concentration: The choice of solvent is paramount. boku.ac.at Ethanol and methanol are commonly used due to their effectiveness in extracting saponins. researchgate.net Often, an aqueous mixture (e.g., 50-70% ethanol in water) provides better extraction yields than a pure solvent, as the water helps to swell the plant matrix and solubilize more polar glycosides, while the alcohol extracts the less polar sapogenin aglycone. mdpi.comnih.govnih.gov

Temperature: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the analyte, leading to higher yields. mdpi.comnih.gov However, excessively high temperatures can cause degradation of thermolabile compounds. An optimal temperature must be found that maximizes extraction without causing degradation. mdpi.com

Extraction Time: The yield typically increases with extraction time up to a certain point, after which it plateaus. nih.gov Prolonged extraction times can increase the risk of compound degradation and are not cost-effective.

Solid-to-Liquid Ratio: This ratio affects the concentration gradient between the solid material and the solvent, influencing the extraction efficiency. mdpi.comupm.edu.my A higher solvent volume can lead to better extraction but may result in a more dilute extract that requires further concentration. nih.gov

Statistical models, such as the Box-Behnken design, are used to analyze the experimental data from RSM and identify the optimal conditions that provide the highest extraction yield. actapol.netmdpi.com

Table 4: Parameters for Optimization of Saponin Extraction

| Parameter | Typical Range Investigated | General Effect on Yield | Optimal Condition Example (for Saponins) | Reference |

| Ethanol Concentration | 0 - 100% | Increases to an optimum, then may decrease | 51 - 70% | actapol.netnih.govnih.gov |

| Temperature | 20 - 90 °C | Generally increases with temperature | 73 - 82 °C | researchgate.netupm.edu.mynih.gov |

| Extraction Time | 10 - 300 minutes | Increases until a plateau is reached | 12 min (ultrasound) - 6.17 h (conventional) | actapol.netupm.edu.mynih.gov |

| Solid-to-Liquid Ratio | 1:5 - 1:50 (g/mL) | Generally increases with higher solvent ratio | 1:10 - 1:12 (g/mL) | mdpi.comupm.edu.mynih.gov |

Advanced Spectroscopic and Analytical Characterization of Pseudosmilagenin

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone technique for the analysis of pseudosmilagenin, providing critical information on its molecular weight, elemental composition, and structural features through fragmentation analysis. mdpi.comnih.gov The high sensitivity of MS allows for the detection of low-level analytes within complex mixtures. mdpi.com

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous structural elucidation of this compound. mdpi.comcurrenta.de By providing highly accurate mass measurements, typically to four decimal places, HRMS enables the confident determination of the compound's molecular formula. currenta.de This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation patterns observed in HRMS/MS experiments offer deep insights into the molecular structure of this compound. mdpi.com In these experiments, the molecular ion is isolated and subjected to collision-induced dissociation, generating a series of fragment ions. nih.gov The precise masses of these fragments help to piece together the steroidal backbone and the spiroketal side chain characteristic of this compound. The analysis of these fragmentation pathways is a key aspect of its structural confirmation. currenta.demsu.edu

Table 1: Key Parameters in HRMS for this compound Structural Elucidation

| Parameter | Significance in this compound Analysis |

| Mass Accuracy | Enables the determination of the precise elemental composition from the measured mass-to-charge ratio (m/z), confirming the molecular formula of C27H44O3. currenta.de |

| Resolution | Allows for the clear distinction of the isotopic pattern, further validating the elemental composition. currenta.de |

| Fragment Analysis | Provides detailed structural information by breaking down the molecule and analyzing the resulting fragment ions, which is crucial for identifying the steroidal structure and functional groups. mdpi.comcurrenta.de |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization to increase its volatility. spectroinlets.comthermofisher.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. innovatechlabs.com The separated components then enter the mass spectrometer for detection and identification. spectroinlets.com

GC-MS is widely used for both the qualitative identification and quantitative analysis of this compound in various samples. spectroinlets.comcleancontrolling.com The retention time in the gas chromatogram provides an initial identification parameter, while the mass spectrum serves as a molecular fingerprint for confirmation. innovatechlabs.com For quantitative studies, the area under the chromatographic peak is proportional to the amount of the compound present. cleancontrolling.com

Table 2: GC-MS Analysis Parameters for this compound

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | The coating inside the GC column that interacts with the analytes. A nonpolar column like a dimethylpolysiloxane (e.g., HP-5ms) is often suitable for steroidal compounds. researchgate.net | The choice of column is critical for achieving good separation of this compound from other components in a complex sample. |

| Carrier Gas | An inert gas (e.g., Helium, Hydrogen) that carries the vaporized sample through the column. thermofisher.com | The flow rate of the carrier gas influences the retention time and peak resolution. |

| Ionization Method | Typically Electron Ionization (EI) is used, which involves bombarding the sample with high-energy electrons to induce fragmentation. uni-saarland.de | The resulting fragmentation pattern is highly reproducible and can be compared to spectral libraries for identification. |

| Detection Mode | Can be either full scan, to acquire a wide range of m/z ratios, or selected ion monitoring (SIM) for enhanced sensitivity in quantifying specific ions. thermofisher.com | SIM mode is often preferred for quantitative analysis due to its higher sensitivity and selectivity. |

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-MS for the analysis of this compound. measurlabs.com UPLC utilizes columns with smaller particle sizes, which allows for faster separations at higher pressures, resulting in sharper and more intense peaks. measurlabs.com This enhanced chromatographic performance is particularly beneficial for resolving this compound from its isomers and other closely related steroidal saponins (B1172615) in complex biological extracts. wikipedia.org

The coupling of UPLC with a mass spectrometer, often a tandem quadrupole (MS/MS) or a high-resolution instrument, provides a highly selective and sensitive analytical platform. nih.govfrontiersin.org This combination is ideal for the trace-level quantification of this compound in biological fluids and tissues. nih.gov The selection of appropriate mobile phases and gradients is crucial for achieving optimal separation. mdpi.com

Imaging mass spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules, including this compound, directly within biological tissue sections. shimadzu.com This method combines the chemical specificity of mass spectrometry with the spatial information of microscopy, providing a molecular map of the tissue. nih.gov MSI can reveal the localization of this compound in specific cell types or anatomical regions, offering insights into its biological roles and distribution. nih.govnih.gov The process involves rastering a laser or an ion beam across the tissue surface and collecting a mass spectrum at each x, y coordinate. nih.gov

Soft ionization techniques are crucial for the analysis of intact biomolecules like this compound, as they minimize fragmentation during the ionization process, allowing for the detection of the molecular ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI) : In MALDI, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte. shimadzu.com MALDI is a cornerstone of MSI and is well-suited for mapping the distribution of this compound in tissue sections. nih.gov

Secondary Ion Mass Spectrometry (SIMS) : SIMS uses a focused primary ion beam to bombard the sample surface, causing the emission of secondary ions that are then analyzed by the mass spectrometer. wikipedia.orgeag.com SIMS offers very high spatial resolution, making it suitable for subcellular imaging of this compound. nih.gov It can be operated in either static mode for surface analysis or dynamic mode for depth profiling. wisc.edu

Desorption Electrospray Ionization (DESI) : DESI is an ambient ionization technique where a spray of charged solvent droplets is directed at the sample surface. nih.gov The solvent extracts and ionizes analytes from the surface, which are then drawn into the mass spectrometer. biorxiv.orgbiorxiv.org A key advantage of DESI is that it requires minimal sample preparation and can be performed under ambient conditions, making it a powerful tool for the rapid analysis of this compound on various surfaces, including biological tissues. waters.com

Imaging Mass Spectrometry (MSI) in Biological Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural determination of organic molecules in solution. wiley.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, including connectivity and stereochemistry. For a molecule with the complexity of this compound, a full suite of one-dimensional and two-dimensional NMR experiments is required for unambiguous characterization. researchgate.netpreprints.org

The ¹H NMR spectrum of this compound is expected to be complex, with numerous overlapping signals, particularly in the upfield region (0.5–2.5 ppm) corresponding to the steroidal backbone's methylene (B1212753) and methine protons. libretexts.org Key diagnostic signals would include those for the methyl groups and protons adjacent to heteroatoms.

Key expected features of the ¹H NMR spectrum include:

Methyl Protons: Distinct singlets corresponding to the two angular methyl groups (C-18 and C-19) and doublets for the methyl groups on the F-ring (C-21 and C-27). These are typically found in the most upfield region of the spectrum.

Carbinol Proton: A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (H-3), typically shifted downfield due to the deshielding effect of the oxygen atom. libretexts.org

Spiroketal Protons: Protons associated with the spiroketal system (e.g., H-16, H-22, and H-26) would appear as complex multiplets, with their chemical shifts influenced by the anisotropic effects of the ether linkages.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Angular Methyls (C-18, C-19) | 0.7 - 1.2 | Singlet (s) |

| Secondary Methyls (C-21, C-27) | 0.8 - 1.5 | Doublet (d) |

| Steroidal CH, CH₂ | 1.0 - 2.5 | Multiplet (m) |

| H-3 (Carbinol Proton) | 3.5 - 4.2 | Multiplet (m) |

| H-16 (Spiroketal) | 4.0 - 4.5 | Multiplet (m) |

Disclaimer: The data in this table represents expected values based on typical chemical shifts for steroidal sapogenins and has not been derived from a reported spectrum of this compound. libretexts.orglibretexts.orgcarlroth.com

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. udel.edu For this compound (C₂₇H₄₄O₃), 27 distinct signals would be expected in a proton-decoupled spectrum. The chemical shifts provide insight into the hybridization and electronic environment of each carbon. auremn.org

Key expected features of the ¹³C NMR spectrum include:

Spiroketal Carbon: The C-22 carbon, being a ketal carbon, is highly deshielded and expected to resonate significantly downfield, typically above 100 ppm. libretexts.org

Carbons Bonded to Oxygen: The C-3 (bearing the hydroxyl group) and C-16 and C-26 (ether carbons) are expected to resonate in the downfield region of 60-90 ppm. libretexts.org

Alkyl Carbons: The carbons of the steroidal nucleus and the methyl groups would appear in the upfield region of the spectrum (10-60 ppm). libretexts.org

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) ppm |

|---|---|

| Methyl Carbons (C-18, C-19, C-21, C-27) | 10 - 25 |

| Methylene & Methine Carbons (Steroid Core) | 20 - 60 |

| C-3 (Carbinol Carbon) | 65 - 75 |

| C-16, C-26 (Ether Carbons) | 60 - 85 |

| C-22 (Spiroketal Carbon) | 108 - 112 |

Disclaimer: The data in this table represents expected values based on typical chemical shifts for steroidal sapogenins and has not been derived from a reported spectrum of this compound. libretexts.orgpitt.edu

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. acdlabs.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. slideshare.net It would be used to trace the proton connectivity throughout each of the steroidal rings and the side chain, helping to assign the complex, overlapping multiplets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the proton assignments to the ¹³C spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Advanced Computational and Surface Analysis

In conjunction with experimental techniques, computational chemistry provides deep insights into the molecular properties of steroidal compounds.

Hirshfeld Surface Analysis in Steroidal Compound Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other molecules. The resulting Hirshfeld surface provides a unique fingerprint of the intermolecular contacts.

For this compound, this analysis would be performed using the crystallographic information file (CIF) obtained from X-ray diffraction. The Hirshfeld surface would be mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily hydrogen bonds, while blue regions represent longer contacts.

Table 2: Predicted Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 65.5 |

| O···H | 28.2 |

| C···H | 5.1 |

| Other | 1.2 |

Density Functional Theory (DFT) Characterization of Steroidal Structures

Density Functional Theory (DFT) has become a vital computational method for investigating the electronic structure and properties of molecules. researchgate.netnih.gov DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to corroborate and expand upon the experimental data. ekb.eg The optimized geometry from DFT should closely match the bond lengths and angles determined by X-ray crystallography.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT results. mdpi.com The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions. For this compound, the oxygen atoms of the hydroxyl and spiroketal groups would appear as regions of high negative potential, indicating their role as hydrogen bond acceptors.

Table 3: Selected Predicted DFT Parameters for this compound

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 2.5 D |

Chemical Synthesis and Derivatization of Pseudosmilagenin and Analogs

Semisynthetic Approaches from Sapogenin Precursors

The generation of pseudosmilagenin and its analogs often begins with more abundant natural sapogenins. These methods involve the strategic opening and closing of the steroidal side chain rings to achieve the desired stereochemistry and substitution.

Conversion of 22R-Sapogenins and Pseudosapogenin Skeletons to 22S-Spirostans

The majority of naturally occurring steroidal sapogenins feature an R configuration at the C-22 spiro center. The synthesis of their C-22 epimers, the 22S-spirostans, is a significant objective in medicinal chemistry research. A procedure has been developed to obtain these 22S-spirostans from both 22R-sapogenins and pseudosapogenin skeletons. bvsalud.orgresearchgate.net This epimerization is noteworthy because it proceeds without altering the critical chirality at the C-20 and C-25 positions, ensuring the core stereochemistry of the steroid is maintained. bvsalud.orgresearchgate.net

Transformation of 22-Hydroxyfurostans to Pseudosapogenins

Pseudosapogenins can be efficiently synthesized from 22-hydroxyfurostan precursors. This transformation is typically achieved through acid-catalyzed cyclization. Specifically, the treatment of a 22-hydroxyfurostan with p-toluenesulfonic acid promotes the formation of the tetrahydrofuran (B95107) ring (E ring) characteristic of the pseudosapogenin structure. bvsalud.orgnih.govresearchgate.net This method provides a direct route to the pseudosapogenin skeleton from an open-chain furostan (B1232713) intermediate.

Facile Protocols for 22-Substituted Furostans

A straightforward and high-yield protocol has been established to convert both (25R)- and (25S)-sapogenins into 22-substituted furostans and, subsequently, pseudosapogenins. nih.gov The method involves treating the starting sapogenin with an acetic-trifluoroacetic mixed anhydride (B1165640) in the presence of boron trifluoride etherate (BF₃·OEt₂) at room temperature. bvsalud.orgnih.gov This reaction opens the spiroketal side chain, which can then be trapped by the addition of a nucleophile such as water, methanol (B129727), or potassium selenocyanate (B1200272) (KSeCN) to yield the corresponding 22-substituted furostan. nih.govresearchgate.net

| Precursor | Reagents | Product Type | Ref. |

| (25R)-Sapogenin | 1. Acetic-trifluoroacetic mixed anhydride, BF₃·OEt₂ 2. H₂O | 22-Hydroxyfurostan | nih.gov |

| (25S)-Sapogenin | 1. Acetic-trifluoroacetic mixed anhydride, BF₃·OEt₂ 2. MeOH | 22-Methoxyfurostan | nih.gov |

| 22-Hydroxyfurostan | p-toluenesulfonic acid | Pseudosapogenin | bvsalud.orgnih.gov |

Chemical Modifications and Oxidative Cleavage

The pseudosapogenin framework, particularly the furostene side chain, is a versatile platform for further chemical modification. Controlled oxidation and acid-mediated rearrangements allow for the precise cleavage or isomerization of the side chain to produce valuable steroidal intermediates.

Controlled Oxidation Reactions to Yield Specific Side Chain Fragments (e.g., (-)-α-methylglutaric acid)

The oxidation of pseudosapogenins can be controlled to selectively cleave the side chain. Depending on the starting sapogenin, oxidation can yield either D- or L-α-methylglutaric acid. gla.ac.uk Other oxidative reactions on pseudosapogenin derivatives using reagents like m-chloroperoxybenzoic acid (MCPBA) can lead to the cleavage of the C20-C22 bond. arkat-usa.org For instance, the buffered oxidation of a 26-tosyloxy pseudosapogenin derivative with MCPBA results in fragments such as 16β-hydroxy-20-oxo-pregnanyl furoates and 20α-hydroxy-pregnane-carbolactones, demonstrating a method for degrading the side chain into specific pregnane-type structures. arkat-usa.org

| Pseudosapogenin Derivative | Oxidizing Agent | Key Products | Ref. |

| 6β-Methoxy-3α,5-cyclo-5α-furost-20(22)-ene-26-tosylate | MCPBA (buffered) | 16β-Hydroxy-20-oxo-pregnanyl furoate, 20α-Hydroxy-pregnane-carbolactone | arkat-usa.org |

| General Pseudosapogenin | Not Specified | α-methylglutaric acid | gla.ac.uk |

Acetic Acid-Mediated Conversion to 20-Isosapogenins

Pseudosapogenins like this compound can be isomerized to a new series of sapogenins that are epimeric at the C-20 position. researchgate.netresearchgate.net This conversion to 20-isosapogenins is achieved under mild acidic conditions, such as treatment with a weak acid like acetic acid in ethanol (B145695) at room temperature. gla.ac.ukresearchgate.netgoogle.com This reaction is understood to be under kinetic control; the 20-isosapogenin is the initial, less stable product. acs.org Upon treatment with stronger acid conditions or heat, these 20-isosapogenins can revert to the original, more thermodynamically stable sapogenin. gla.ac.uk The facile oxidative cleavage of these 20-isosapogenins with chromic acid in acetic acid, which ruptures the C20-C22 linkage to yield Δ¹⁶-20-keto-pregnenes, provides evidence for the altered stereochemistry at C-20. researchgate.netresearchgate.netacs.org

Chromic Acid Oxidation and C20-C22 Linkage Rupture

The most well-documented oxidative degradation of steroidal sapogenins is the Marker degradation. wikipedia.orgyoutube.com This process typically involves acetylation of the C3-hydroxyl group, followed by reaction with acetic anhydride which opens the spiroketal E-ring to form a furostene derivative. Subsequent oxidation with chromic acid cleaves the side chain to yield a pregnane (B1235032) derivative, a crucial intermediate for synthesizing hormones like progesterone. wikipedia.orgyoutube.com This classical pathway, however, does not involve the specific C20-C22 bond rupture as a primary step.

Synthetic Routes to this compound and its Heterocyclic Derivatives

The steroidal framework of sapogenins like this compound and its isomer diosgenin (B1670711) serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.

The synthesis of pyrazoline rings fused to the steroidal nucleus is a common strategy to generate novel derivatives. The general and effective method involves the cyclocondensation reaction of a steroidal α,β-unsaturated ketone with hydrazine (B178648) hydrate (B1144303), often in an acidic medium like acetic acid. nih.gov

The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular Michael addition of the NH group across the carbon-carbon double bond of the unsaturated ketone system, leading to the formation of the five-membered pyrazoline ring. For instance, steroidal pyrazolines can be synthesized from cholest-4-en-3-one or 3β-acetoxycholest-5-en-7-one by refluxing with hydrazine hydrate in glacial acetic acid. While N-acetyl pyrazolines are often expected products when using acetic acid, in some steroidal systems, the un-acetylated pyrazoline is the major product isolated.

This methodology is broadly applicable for creating pyrazoline-annulated steroids, which are investigated for their diverse pharmacological potential. nih.gov

Table 1: Synthesis of Steroidal Pyrazolines

| Starting Material | Reagents | Product Type | Reference |

| Steroidal α,β-unsaturated ketone (e.g., Cholest-4-en-3-one) | Hydrazine hydrate, Glacial acetic acid | Steroidal Pyrazoline | |

| 3β-substituted-7α-bromo-6-nitrocholest-5-enes | Hydrazine hydrate | Steroidal Pyrazoline (fused to A/B rings) | nih.gov |

| Steroidal Ketones | Cyanoacetohydrazide, Acetic acid | Steroidal Pyrazolone | innovareacademics.in |

Diosgenin, the 25R isomer of this compound, is a key starting material for the semi-synthesis of nitrogen-containing steroidal alkaloids like solasodine (B1681914) and its analogues. A library of steroidal pyrimidines has been prepared from diosgenin. nih.gov The key transformation involves converting the C-16 position into an α,β-unsaturated ketone. This intermediate is then subjected to a cycloaddition reaction with various nitrogen-containing 1,3-binucleophiles. nih.gov

The synthesis pathway initiates with the Marker degradation of diosgenin acetate (B1210297) to produce 16-dehydropregnenolone (B108158) acetate (DPA). The ketone at C-20 of DPA is then used to build the desired heterocyclic system. For the synthesis of fused pyrimidines, an α,β-unsaturated ketone is first formed at the 16,17-position. nih.gov Refluxing this steroidal α,β-unsaturated ketone with reagents such as guanidine (B92328), urea, or thiourea (B124793) in an alcoholic solution of potassium hydroxide (B78521) yields the corresponding fused steroidal pyrimidines, pyrimidinones, or pyrimidinethiones. nih.gov

Table 2: Synthesis of Fused Pyrimidine (B1678525) Steroids from Diosgenin Intermediate

| Intermediate | 1,3-Binucleophile | Reaction Conditions | Product | Yield | Reference |

| Steroidal α,β-unsaturated ketone | Guanidine | KOH, Alcohol, Reflux | Fused Steroidal Pyrimidine | 65% | nih.gov |

| Steroidal α,β-unsaturated ketone | Urea | KOH, Alcohol, Reflux | Fused Steroidal Pyrimidinone | 68% | nih.gov |

| Steroidal α,β-unsaturated ketone | Thiourea | KOH, Alcohol, Reflux | Fused Steroidal Pyrimidinethione | 52% | nih.gov |

The annulation of pyrimidine rings to the steroid framework is a significant area of research, yielding compounds with notable biological properties. Several efficient synthetic routes have been developed.

One facile, one-pot, three-component reaction involves treating a steroidal ketone (e.g., at the A-ring or D-ring) with an aromatic aldehyde and an amidine derivative, such as guanidine nitrate. nih.gov This reaction, typically catalyzed by a base like potassium tert-butoxide in refluxing ethanol, provides high yields of the A- or D-ring fused steroidal pyrimidines. nih.gov

Alternatively, fused steroidal pyrimidines can be synthesized from α,β-unsaturated ketone precursors derived from steroids like diosgenin or pregnenolone. nih.gov The key step is the cycloaddition reaction where the unsaturated ketone is refluxed with nitrogen-containing binucleophiles like urea, thiourea, or guanidine in the presence of a base, leading to the formation of the corresponding pyrimidine derivatives. nih.gov Additionally, steroidal pyrimidine N-oxides can be synthesized by treating N-acyl derivatives of steroidal β-amino-α,β-unsaturated ketones with hydroxylamine. cdnsciencepub.comcdnsciencepub.com

Table 3: General Methods for Steroidal Pyrimidine Synthesis

| Starting Steroid Moiety | Key Reagents | Product Type | Reference |

| Steroidal Ketone | Aromatic aldehyde, Amidine derivative (e.g., guanidine), Potassium tert-butoxide | Fused Pyrimidine | nih.gov |

| Steroidal α,β-unsaturated Ketone | Urea, Thiourea, or Guanidine; KOH | Fused Pyrimidinone, Pyrimidinethione, or Pyrimidine | nih.gov |

| N-acyl steroidal β-amino-α,β-unsaturated Ketone | Hydroxylamine hydrochloride, Pyridine | Fused Pyrimidine N-oxide | cdnsciencepub.comcdnsciencepub.com |

| Steroidal Ketone | Formamidine acetate, n-Propanol | Fused Pyrimidine | baranlab.org |

Biosynthetic Pathways and Metabolic Engineering of Pseudosmilagenin

Putative Biosynthetic Precursors and Proposed Enzymatic Steps for Pseudosmilagenin

The biosynthesis of this compound, like other steroids in plants, originates from the isoprenoid pathway. libretexts.org The fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. wikipedia.orgnih.gov These five-carbon units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256). nih.gov

The cyclization of 2,3-oxidosqualene is a critical branching point. nih.gov While the cyclization to cycloartenol (B190886) leads to phytosterols, the formation of other triterpenoid (B12794562) skeletons, such as β-amyrin, initiates saponin (B1150181) biosynthesis. frontiersin.orgresearchgate.net The direct precursor to the steroidal skeleton of this compound is cholesterol, which itself is derived from the cyclization of 2,3-oxidosqualene. nih.gov The conversion of cholesterol to this compound involves a series of hydroxylation, oxidation, and other modification reactions catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and glycosyltransferases (UGTs). frontiersin.org Although the complete enzymatic cascade for this compound is not fully elucidated, it is hypothesized to follow a pathway similar to other steroidal saponins (B1172615).

Table 1: Putative Precursors and Key Enzyme Classes in this compound Biosynthesis

| Precursor/Intermediate | Enzyme Class | Role in Pathway |

| Acetyl-CoA | Various | Starting material for the Mevalonate pathway libretexts.org |

| Pyruvate (B1213749) and Glyceraldehyde-3-phosphate | Various | Starting materials for the Methylerythritol Phosphate pathway nih.gov |

| Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Isomerase | Universal 5-carbon isoprenoid building blocks wikipedia.org |

| 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC) | 30-carbon precursor for cyclization into steroid or triterpenoid skeletons nih.gov |

| Cholesterol | Various | Dedicated precursor for steroidal saponins nih.gov |

| This compound | Cytochrome P450s, Glycosyltransferases | Final steroidal sapogenin product |

This compound's Role in Secondary Metabolite Biosynthesis

This compound is a crucial intermediate in the biosynthesis of a wide array of steroidal saponins. nih.gov As a secondary metabolite, it does not directly participate in the primary growth, development, or reproduction of the organism. libretexts.org Instead, secondary metabolites often fulfill specialized functions such as defense against pathogens and herbivores. researchgate.netinternationalscholarsjournals.com

In the context of plant metabolism, this compound serves as an aglycone, a non-sugar core molecule. nih.gov This aglycone undergoes glycosylation, the attachment of sugar moieties, catalyzed by UDP-dependent glycosyltransferases (UGTs), to form various saponins. nih.govfrontiersin.org The type and number of sugar units attached to the this compound core contribute to the vast structural diversity and varied biological activities of the resulting saponins. nih.gov Research has identified this compound in various plant species, highlighting its role in the complex network of secondary metabolism. semanticscholar.orgnih.govresearchgate.netresearchgate.net

Genetic and Pathway Engineering for Enhanced Production

The industrial demand for this compound and its derivatives has driven the development of metabolic engineering strategies to enhance its production in microbial hosts. wikipedia.orgnih.govnih.gov This involves the reconstruction and optimization of its biosynthetic pathway in well-characterized microorganisms. rsc.org

A key strategy in metabolic engineering is to direct the flow of metabolic intermediates towards the desired product. wikipedia.org For this compound production, this involves upregulating the expression of genes encoding key enzymes in its biosynthetic pathway and downregulating or knocking out genes in competing pathways. For instance, increasing the expression of enzymes in the MVA or MEP pathway can boost the supply of the precursor IPP and DMAPP. rsc.org Furthermore, blocking pathways that divert intermediates away from steroid biosynthesis can significantly increase the yield of this compound.

Modern genome editing tools have revolutionized metabolic engineering by enabling precise and efficient modifications to the host genome.

λ Red Recombineering: This technique allows for homologous recombination of linear DNA fragments into the E. coli chromosome, facilitating gene knockouts, insertions, and other modifications. cancer.govaddgene.orgnih.gov It is a powerful tool for engineering the metabolic pathways of E. coli for the production of complex molecules like this compound. google.comgoogle.com

CRISPR/Cas9: The CRISPR/Cas9 system provides a highly specific and efficient method for targeted genome editing in a variety of organisms. neb.com It can be used to introduce precise mutations, deletions, or insertions to optimize the this compound biosynthetic pathway. nih.govfrontiersin.orgsynthego.com This includes enhancing the expression of rate-limiting enzymes or disrupting competing metabolic routes.

ZFNs and TALENs: Zinc-finger nucleases (ZFNs) and transcription activator-like effector nucleases (TALENs) are other programmable nucleases that can be used for targeted genome modifications. mdpi.com Although often more complex to design than CRISPR/Cas9, they offer alternative tools for engineering host cell genomes for improved this compound production.

The choice of the microbial host is critical for the successful production of this compound.

Escherichia coli : E. coli is a widely used host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. frontiersin.orgnih.gov However, as a prokaryote, it may lack the necessary cellular machinery, such as the endoplasmic reticulum, for the proper folding and modification of eukaryotic enzymes involved in steroid biosynthesis. mdpi.com

Saccharomyces cerevisiae : The yeast S. cerevisiae is a eukaryotic host that offers several advantages for producing complex molecules like steroids. frontiersin.orgnih.gov It possesses the necessary intracellular compartments and post-translational modification machinery for expressing eukaryotic enzymes. nih.govmdpi.com Its metabolic pathways have also been extensively studied and engineered for the production of various valuable compounds. mdpi.com

Bacillus sp. : Species of Bacillus are also utilized as hosts for recombinant protein production, though less commonly than E. coli or S. cerevisiae.

Table 2: Comparison of Host Cell Systems for this compound Production

| Host Organism | Advantages | Disadvantages |

| Escherichia coli | Rapid growth, well-characterized genetics, extensive genetic tools frontiersin.orgnih.gov | Lacks eukaryotic post-translational modification machinery, may lead to protein misfolding mdpi.com |

| Saccharomyces cerevisiae | Eukaryotic host with proper protein folding and modification machinery, well-studied metabolism frontiersin.orgnih.gov | Slower growth compared to E. coli mdpi.com |

| Bacillus sp. | Gram-positive, capable of secreting proteins | Less developed genetic tools compared to E. coli and S. cerevisiae |

Application of Genomic Engineering Technologies (e.g., λ Red recombineering, CRISPR/Cas9, ZFNs, TALENs)

Comparative Analysis with Established Steroid Biosynthesis Pathways

The biosynthesis of the isoprenoid precursors for this compound can occur through two distinct pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.

Mevalonate (MVA) Pathway: This pathway is found in eukaryotes (including plants' cytosol), archaea, and some bacteria. wikipedia.orgnih.gov It starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid. researchgate.net In plants, the MVA pathway is primarily responsible for the synthesis of sterols, sesquiterpenes, and triterpenoids. ias.ac.in

Methylerythritol Phosphate (MEP) Pathway: This pathway operates in most bacteria, plant plastids, and some protozoa. nih.govfrontiersin.org It begins with pyruvate and glyceraldehyde-3-phosphate. researchgate.net The MEP pathway is generally considered more efficient in terms of carbon yield for isoprenoid production compared to the MVA pathway. nih.gov In plants, it is the source of monoterpenes, diterpenes, and carotenoids. ias.ac.in

Table 3: Key Differences between the MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Starting Materials | Acetyl-CoA libretexts.org | Pyruvate and Glyceraldehyde-3-phosphate nih.gov |

| Cellular Location in Plants | Cytosol wikipedia.org | Plastids wikipedia.org |

| Key Intermediate | Mevalonic Acid researchgate.net | 2-C-methyl-D-erythritol-4-phosphate frontiersin.org |

| Primary Products in Plants | Sterols, Sesquiterpenes, Triterpenoids ias.ac.in | Monoterpenes, Diterpenes, Carotenoids ias.ac.in |

| Carbon Yield | Generally lower than MEP pathway nih.gov | Generally higher than MVA pathway nih.gov |

Biological Activities and Mechanistic Studies of Pseudosmilagenin and Its Derivatives in Vitro and in Vivo Research

Elucidation of Biological Targets and Interacting Pathways

Pseudosmilagenin, a steroidal sapogenin, and its derivatives have been the subject of research to identify their biological targets and the pathways through which they exert their effects. Studies suggest that these compounds can interact with various molecular targets, leading to the modulation of complex signaling networks within cells. The interaction with these pathways is fundamental to understanding the compound's broader biological activities.

Further research into the specific protein-protein interactions and the impact on metabolic networks will provide a more detailed map of this compound's biological activity. nih.govarxiv.org Understanding these interactions is crucial for elucidating the full spectrum of its biological potential.

Research into Mechanisms of Action at the Molecular and Cellular Level

The mechanism of action for this compound and its derivatives involves a cascade of events at the molecular and cellular level, initiated by the binding to specific biological targets. These interactions can trigger significant changes in cellular behavior and function.

At the molecular level, the binding of a compound to its target, such as an enzyme or receptor, is the initial step. wikipedia.org This can lead to allosteric inhibition, where the inhibitor binds to a site distinct from the enzyme's active site, causing a conformational change that reduces its activity. nih.govtaylorandfrancis.com This type of modulation can affect downstream signaling events. For instance, the inhibition of key kinases in a pathway like the PI3K pathway can halt the signaling cascade that promotes cell growth and survival. researchgate.net

Cellular responses to such molecular events are diverse. They can include the induction of a stable cell cycle arrest known as cellular senescence, which is regulated by tumor suppressor pathways like p53/p21 and p16/pRB. frontiersin.org This process prevents the proliferation of cells that have received certain stress signals. Other cellular outcomes can involve the modulation of inflammatory responses. For example, the NF-κB pathway is a key regulator of inflammation, and its modulation can impact the production of inflammatory mediators. nih.gov The specific cellular outcomes are highly dependent on the cell type and the broader biological context. frontiersin.org

Structure Activity Relationship Sar Studies of Pseudosmilagenin Analogs

Identification of Key Structural Determinants Governing Biological Activity

The biological activity of pseudosmilagenin and its analogs is intrinsically linked to their specific structural features. The fundamental framework of these compounds, a steroidal sapogenin, provides the essential backbone for their interactions with biological targets. Variations in functional groups at different positions on this steroid nucleus can significantly modulate their activity.

Key structural determinants that have been identified as crucial for biological activity include:

Substituents on the Steroid Nucleus: The presence, type, and position of hydroxyl, acetyl, and other functional groups on the A, B, C, and D rings of the steroid core play a significant role in determining the potency and selectivity of the analogs. For instance, the presence of a hydroxyl group at the C-3 position is often considered important for activity.

Stereochemistry: The three-dimensional arrangement of atoms within the molecule is a critical factor. The stereochemistry at various chiral centers can dramatically affect how the molecule fits into the binding site of a biological target, thereby influencing its activity.

Systematic Chemical Modification and Activity Profiling of this compound Derivatives

Systematic chemical modification of the this compound scaffold is a key strategy to explore and optimize its biological activities. nih.govnih.gov This process involves the synthesis of a series of analogs where specific parts of the molecule are altered, followed by comprehensive biological testing to evaluate the impact of these changes. oncodesign-services.com

Common modification strategies include:

Esterification and Etherification: Modification of hydroxyl groups through esterification or etherification can alter the lipophilicity and pharmacokinetic properties of the derivatives.

Glycosylation: The attachment of sugar moieties to the this compound core can significantly impact its solubility, bioavailability, and mechanism of action.

Introduction of Heteroatoms: Incorporating nitrogen, sulfur, or other heteroatoms into the steroidal framework can lead to novel derivatives with unique biological properties.

The activity of these newly synthesized derivatives is then profiled using a variety of in vitro and in vivo assays to determine their efficacy against different biological targets. This systematic approach allows researchers to build a comprehensive understanding of how specific structural changes translate into altered biological function. immutoscientific.com

Computational Approaches in SAR Elucidation (e.g., QSAR modeling, molecular docking)

In recent years, computational methods have become indispensable tools in the study of structure-activity relationships. nih.gov These in silico techniques provide valuable insights into the molecular interactions between this compound derivatives and their biological targets, thereby guiding the rational design of more potent and selective compounds. silicos-it.bemdpi.comnih.gov

Key computational approaches employed include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can predict the biological activity of novel, unsynthesized derivatives, thus prioritizing synthetic efforts. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound derivative) when bound to a specific protein target. nih.govresearchgate.net Molecular docking simulations provide detailed information about the binding mode, key interactions (such as hydrogen bonds and hydrophobic interactions), and the binding affinity of the ligand, offering a molecular basis for the observed biological activity. nih.gov

These computational methods, often used in conjunction, accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. silicos-it.be

Rational Design Principles for Novel this compound Derivatives with Tailored Biological Profiles

The knowledge gained from SAR studies, both experimental and computational, forms the basis for the rational design of novel this compound derivatives with specific, desired biological profiles. mdpi.comnih.govnih.govresearchgate.net This approach moves beyond random screening and allows for a more targeted and efficient discovery of lead compounds. mdpi.comsigmaaldrich.com

The rational design process typically involves:

Target Identification: Identifying a specific biological target (e.g., an enzyme or receptor) implicated in a particular disease.

Pharmacophore Modeling: Defining the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with the identified target.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into its binding site and modulate its function.

Scaffold Hopping: Replacing the this compound core with other chemical scaffolds while retaining the key pharmacophoric features to explore novel chemical space and improve properties like patentability and synthetic accessibility.

By applying these principles, researchers can design and synthesize new generations of this compound derivatives with enhanced potency, improved selectivity, and better pharmacokinetic properties, ultimately leading to the development of more effective therapeutic agents.

Future Perspectives and Research Challenges in Pseudosmilagenin Studies

Complete Elucidation of Biosynthetic Pathways for Pseudosmilagenin

A significant hurdle in this compound research is the incomplete understanding of its natural production route. The elucidation of the biosynthetic pathway of plant metabolites is a complex task that requires the integration of chemistry, molecular biology, genomics, and bioinformatics. nih.gov While the general outline of steroidal saponin (B1150181) biosynthesis is known to originate from the isoprenoid pathway, the specific enzymes and regulatory genes responsible for the conversion of precursors into this compound are largely uncharacterized.

Future research must focus on identifying and characterizing the full suite of enzymes—such as specific cytochrome P450s, glycosyltransferases, and other modifying enzymes—that constitute the this compound pathway. nih.gov A primary challenge is the often transient and low-level expression of these enzymes in plant tissues, making their isolation and study difficult. nih.gov Techniques such as in-depth transcriptomic analysis of plant tissues where this compound accumulates, followed by co-expression and differential expression analyses, can guide the identification of candidate genes. nih.gov The use of mutant strains and tracer techniques, where isotopically labeled precursors are fed to plant tissues or cell cultures, remains a foundational method for mapping metabolic pathways. snscourseware.org Successfully mapping this pathway is essential for potential metabolic engineering efforts to enhance the production of this compound in either its native plant species or heterologous systems like yeast or other microbes. nih.gov

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

The chemical complexity of this compound presents considerable challenges to its laboratory synthesis and the creation of novel derivatives. While total synthesis of such natural products is a benchmark of chemical prowess, it is often impractical for generating large quantities or a diverse library of analogues. nih.gov Future research will need to focus on developing more efficient and versatile synthetic strategies.

This includes semi-synthetic approaches starting from more abundant natural steroidal precursors. The development of regioselective and stereoselective reactions is paramount to modify the this compound scaffold at specific positions, which is crucial for exploring structure-activity relationships (SAR). mdpi.com Advanced strategies may involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions, or photocatalysis to enable unique bond formations. researchgate.net Moreover, the principles of green chemistry, such as using environmentally benign solvents and minimizing waste, are becoming increasingly important in synthetic chemistry and should be integrated into the synthesis of this compound derivatives. qeios.com The creation of a diverse library of derivatives is a prerequisite for identifying compounds with enhanced potency or novel biological activities. nih.govmdpi.com

Comprehensive Mechanistic Characterization of this compound's Biological Activities

While preliminary studies have pointed towards activities such as phytotoxicity, a comprehensive understanding of how this compound exerts these effects at a molecular level is lacking. researchgate.net Future research must move beyond simple phenotypic observations to a detailed mechanistic characterization. This involves identifying the direct molecular targets of this compound within the cell.

A significant challenge lies in the multifactorial nature of many biological responses. For instance, in the context of allelopathy, this compound's effects could result from a combination of direct interactions with specific proteins or enzymes in a target plant and indirect effects mediated through soil microbes. nih.gov Unraveling these complex interactions requires sophisticated experimental designs. Future studies should employ a range of biochemical and cell-based assays to pinpoint protein binding partners, enzyme inhibition kinetics, and effects on specific signaling pathways. Understanding the mechanism of action is critical for validating the therapeutic or agrochemical potential of this compound and for guiding the rational design of more effective derivatives.

Development of High-Throughput Screening (HTS) Assays for Novel Biological Targets of this compound

To unlock the full potential of this compound and its synthetic derivatives, it is essential to screen them against a wide array of biological targets to discover new activities. High-throughput screening (HTS) provides the technology to test thousands of compounds against specific targets in an automated and rapid fashion. bmglabtech.comevotec.com A key challenge is the initial development and validation of robust and miniaturized assays suitable for HTS. ox.ac.uk

Future efforts should focus on designing diverse HTS assays. These can be biochemical assays that measure the direct inhibition of a purified enzyme or cell-based assays that report on the modulation of a specific cellular pathway. thermofisher.com For example, assays could be developed to screen for effects on receptors like GPCRs, various enzymes, or key pathways involved in cancer or inflammatory diseases. bmglabtech.com The primary goal of HTS is to identify "hits"—compounds that show activity in a primary screen. labmanager.com These hits then undergo more detailed secondary screening and validation to confirm their activity and elucidate their mechanism. ox.ac.uk The application of HTS would systematically probe the biological space for this compound, potentially revealing entirely new and unexpected therapeutic applications.

Application of Multi-Omics Technologies in this compound Research

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding this compound. quanticate.comfrontlinegenomics.com These technologies can provide a holistic view of the biological processes related to the compound, from its synthesis to its effects on an organism. nih.gov A study on rice allelopathy has already utilized metabolomics to identify this compound in root exudates, highlighting the utility of this approach. nih.govresearchgate.net

The main challenge in multi-omics research is the integration and interpretation of the vast and complex datasets generated. quanticate.com Future research should aim to combine different omics layers. For instance: